molecular formula C16H11Cl2N3O2 B2979582 N-(3,4-dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 899981-28-3

N-(3,4-dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2979582
CAS No.: 899981-28-3
M. Wt: 348.18
InChI Key: ARWAZNIJEAKFGO-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic small-molecule compound featuring a bicyclic naphthyridine core substituted with a methyl group at the 1-position and a 3,4-dichlorophenyl carboxamide moiety at the 3-position.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O2/c1-21-14-9(3-2-6-19-14)7-11(16(21)23)15(22)20-10-4-5-12(17)13(18)8-10/h2-8H,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWAZNIJEAKFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,4-dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide, a compound characterized by its unique naphthyridine structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C12H9Cl2N3O3C_{12}H_{9}Cl_{2}N_{3}O_{3} with a molecular weight of approximately 314.12 g/mol. The structure features a dichlorophenyl moiety attached to a naphthyridine ring, which is known for its diverse biological activities.

Chemical Structure

Chemical Structure

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of naphthyridine derivatives. The compound has demonstrated significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate potent antimicrobial effects, positioning this compound as a candidate for further development in antimicrobial therapies.

Bacterial Strain MIC (μg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Pseudomonas aeruginosa2.0

Anticancer Properties

The naphthyridine scaffold is recognized for its anticancer potential. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells. Mechanistically, it appears to activate pathways leading to programmed cell death and cell cycle arrest.

Case Study: Apoptosis Induction

A study conducted on human myeloid leukemia cells revealed that treatment with the compound resulted in:

  • Cell Cycle Arrest : Significant arrest at G0/G1 and G2 phases.
  • Apoptotic Markers : Increased levels of caspase-3 and PARP cleavage were observed, indicating apoptosis induction.

The proposed mechanism of action involves the inhibition of specific enzymes or receptors that are critical for cancer cell survival and proliferation. The compound may interact with DNA or RNA synthesis pathways, disrupting cellular functions essential for tumor growth.

Comparative Analysis with Related Compounds

When compared to other naphthyridine derivatives, this compound exhibits superior activity against both microbial and cancerous cells. This comparative analysis underscores the importance of structural modifications in enhancing biological efficacy.

Compound Antimicrobial Activity (MIC μg/mL) Anticancer Activity (IC50 μg/mL)
N-(3,4-dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro...0.510
N-(2-chlorophenyl)-1-methyl-2-oxo-1,2-dihydro...1.015
6-Hydroxy-N-(3-chlorophenyl)-naphthyridine2.020

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of 1,8-naphthyridine-3-carboxamides and related derivatives. Key structural analogs and their distinguishing features are summarized below:

Key Observations:

Substituent Effects on Synthesis Efficiency :

  • The 3,4-difluorobenzyl-substituted analogs (8b, 20b) were synthesized in a 54% yield via reverse-phase HPLC purification , whereas the adamantyl-substituted derivative (67) achieved only 25% yield under TLC purification . This suggests that bulky or complex substituents (e.g., adamantyl) may hinder reaction efficiency compared to halogenated aryl groups.

Electronic and Steric Modifications: Halogen vs. In contrast, the 3,4-dimethoxyphenyl analog features electron-donating methoxy groups, which may improve solubility but reduce metabolic stability. Benzyl vs. Phenyl: The difluorobenzyl group in 8b/20b adds flexibility compared to the rigid phenyl group in the target compound, possibly affecting conformational interactions with biological targets.

The target compound’s dichlorophenyl group may enhance potency due to increased lipophilicity and halogen bonding capabilities, though specific data are lacking.

Methodological Insights :

  • Structural characterization of such analogs often relies on crystallographic tools like SHELXL for refinement and ORTEP-3/WinGX for visualization , underscoring the importance of these methodologies in confirming regiochemistry and stereoelectronic effects.

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